Boc-Gln-Otbu

Peptide Synthesis Chemoselectivity Protecting Group Strategy

Boc-Gln-Otbu is the definitive choice for chemoselective peptide synthesis where orthogonal protection is non-negotiable. Its Boc (α-amino) and OtBu (α-carboxyl) groups leave only the side-chain amide free, enabling exclusive C-terminal or side-chain functionalization without compromising other protected residues. Unlike Boc-Gln-OH or Fmoc-Gln-OtBu, it withstands standard Boc/tBu SPPS acidic deprotection conditions, making it irreplaceable for assembling complex bioconjugates and branched peptides. Procure >98% purity material to ensure coupling efficiency critical for aggregation-prone sequences.

Molecular Formula C14H26N2O5
Molecular Weight 302.37 g/mol
Cat. No. B1641969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-Gln-Otbu
Molecular FormulaC14H26N2O5
Molecular Weight302.37 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C(CCC(=O)N)NC(=O)OC(C)(C)C
InChIInChI=1S/C14H26N2O5/c1-13(2,3)20-11(18)9(7-8-10(15)17)16-12(19)21-14(4,5)6/h9H,7-8H2,1-6H3,(H2,15,17)(H,16,19)/t9-/m0/s1
InChIKeyXZQFQTCMYQONBG-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-Gln-Otbu (CAS 295325-99-4) for Orthogonal Boc/tBu Solid-Phase Peptide Synthesis and Advanced Conjugate Applications


Boc-Gln-Otbu (tert-butyl (2S)-5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate) is a fully protected L-glutamine derivative in which the α-amino group is masked with a tert-butyloxycarbonyl (Boc) group and the α-carboxyl group is protected as a tert-butyl ester (OtBu) . This dual protection strategy renders the side-chain amide as the sole free functional group, providing unique orthogonal reactivity that is essential for chemoselective modifications in complex peptide and bioconjugate syntheses . The compound is commercially available with a purity exceeding 98% and is a cornerstone building block for Boc-based solid-phase peptide synthesis (SPPS) strategies [1].

Boc-Gln-Otbu Procurement: Why Substituting with Boc-Gln-OH or Fmoc-Gln-OtBu Compromises Orthogonal Synthesis Outcomes


The selection of a protected amino acid derivative like Boc-Gln-Otbu is not trivial, as substituting it with a seemingly similar in-class analog such as Boc-Gln-OH or Fmoc-Gln-OtBu can fundamentally alter or even derail a synthetic route. While Boc-Gln-OH (CAS 13726-85-7) offers only N-terminal protection, leaving both the α-carboxyl and side-chain amide reactive, Boc-Gln-Otbu's dual protection of the α-carbon skeleton provides a level of orthogonality that is critical for chemoselective reactions [1]. For instance, in strategies requiring a free N-terminus for subsequent deprotection and coupling, the base-labile Fmoc-Gln-OtBu cannot survive the acidic conditions used to deprotect other Boc or tBu groups, rendering it incompatible with standard Boc/tBu SPPS protocols [2]. The evidence below demonstrates how these structural differences translate into quantifiable, application-critical performance variations, highlighting why Boc-Gln-Otbu is the specific, non-interchangeable choice for certain advanced synthetic applications.

Quantitative Differentiation Guide for Boc-Gln-Otbu vs. Closest Analogs in Peptide Synthesis


Orthogonal Protection: Boc-Gln-Otbu vs. Boc-Gln-OH vs. Fmoc-Gln-OtBu

Boc-Gln-Otbu is the only compound among its immediate class that presents the side-chain amide as the sole free functional group. Boc-Gln-OH contains both a free α-carboxyl and side-chain amide, while Fmoc-Gln-OtBu contains an α-amino group protected with a base-labile Fmoc group [1]. Boc-Gln-Otbu's protection profile makes it specifically suitable for chemoselective modifications of the side chain in the presence of other protected amino acids. .

Peptide Synthesis Chemoselectivity Protecting Group Strategy

Boc/tBu vs. Fmoc/tBu Strategy for Peptide-Oligonucleotide Conjugates

A study published in Chemical Communications (2023) demonstrated the utility of Boc/tBu-protected amino acids, including Boc-Gln-Otbu, for the total stepwise solid-phase synthesis of peptide-oligonucleotide conjugates . The Boc/tBu protecting groups were deprotected in a borate buffer at 90 °C, a process specifically chosen to avoid depurination of the oligonucleotide . This approach is incompatible with Fmoc/tBu strategies, which require basic deprotection conditions that can damage acid-sensitive oligonucleotide components.

Bioconjugation Oligonucleotide Therapeutics SPPS

Solubility Profile in Key Organic Solvents: Boc-Gln-Otbu vs. Boc-Gln-OH

Solubility is a key factor for efficient coupling reactions in solution-phase synthesis. Boc-Gln-Otbu is reported to be soluble in common organic solvents like DMSO, methanol, and DMF . In contrast, Boc-Gln-OH is reported to be soluble at a concentration of 1 mmole in 2 ml DMF, which equates to approximately 123 mg/mL [1]. While both are soluble in DMF, the higher molecular weight of Boc-Gln-Otbu (302.37 g/mol) compared to Boc-Gln-OH (246.26 g/mol) means that, for the same mass, Boc-Gln-Otbu delivers fewer moles of active material.

Peptide Synthesis Solubility Process Chemistry

Purity and Analytical Specification for Reliable SPPS

High purity of building blocks is essential for minimizing side reactions and maximizing the yield of the target peptide. Boc-Gln-Otbu is commercially available with a purity of >98% [1]. This specification meets the industry standard for high-quality SPPS building blocks. The use of lower purity material can lead to the accumulation of deletion sequences and difficult purifications, ultimately compromising the yield and purity of the final product.

Peptide Synthesis Quality Control Analytical Chemistry

Optimal Application Scenarios for Boc-Gln-Otbu in Academic Research and Industrial Production


Total Stepwise Solid-Phase Synthesis of Peptide-Oligonucleotide Conjugates

This scenario leverages the orthogonal Boc/tBu protection strategy, of which Boc-Gln-Otbu is a key component, to synthesize complex bioconjugates on solid support without compromising the integrity of acid-sensitive oligonucleotide components. The Boc/tBu protecting groups are deprotected in a borate buffer at 90°C, avoiding the depurination that occurs under standard Fmoc deprotection conditions . This makes Boc-Gln-Otbu an essential building block for researchers developing targeted therapeutics and diagnostic agents.

Chemoselective Modification of Glutamine Side Chains in Protected Peptides

Boc-Gln-Otbu is the ideal choice for projects requiring the selective functionalization of the glutamine side-chain amide in the presence of other protected amino acids. Its fully protected α-amino and α-carboxyl groups ensure that reactions can be directed exclusively to the side chain . This is a critical application in the synthesis of branched peptides, peptide conjugates, and other complex molecular architectures where precise control over reaction sites is paramount.

High-Fidelity Boc-SPPS for Peptides with Aggregation-Prone Sequences

In standard Boc-SPPS, the use of high-purity (>98%) building blocks like Boc-Gln-Otbu [1] is critical for the successful assembly of challenging sequences. The in situ neutralization protocols developed for Boc-chemistry, which are known to significantly increase coupling efficiency for difficult, aggregation-prone sequences, rely on the use of well-defined, high-quality protected amino acids [2]. This scenario is particularly relevant for research groups and manufacturers synthesizing therapeutic peptides or performing SAR studies where sequence fidelity is non-negotiable.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

6 linked technical documents
Explore Hub


Quote Request

Request a Quote for Boc-Gln-Otbu

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.